Bienvenue dans la boutique en ligne BenchChem!

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide

Solubility Formulation Salt Selection

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide (CAS 475626-08-5) is a synthetic thiazole derivative characterized by a (Z)-configured exocyclic imine linking a 4-aminophenol moiety to a 3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene core, supplied as the hydrobromide salt. The compound belongs to the broader class of thiazol-2(3H)-ylidene derivatives, a scaffold recognized for its tunable bioactivity in kinase inhibition, alkaline phosphatase modulation, and antioxidant applications.

Molecular Formula C18H19BrN2OS
Molecular Weight 391.33
CAS No. 475626-08-5
Cat. No. B2907571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide
CAS475626-08-5
Molecular FormulaC18H19BrN2OS
Molecular Weight391.33
Structural Identifiers
SMILESCCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=C(C=C3)C.Br
InChIInChI=1S/C18H18N2OS.BrH/c1-3-20-17(14-6-4-13(2)5-7-14)12-22-18(20)19-15-8-10-16(21)11-9-15;/h4-12,21H,3H2,1-2H3;1H
InChIKeyJEFYKOFIPBOCEF-TVWXOORISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide (CAS 475626-08-5) for Scientific Research


(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide (CAS 475626-08-5) is a synthetic thiazole derivative characterized by a (Z)-configured exocyclic imine linking a 4-aminophenol moiety to a 3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene core, supplied as the hydrobromide salt . The compound belongs to the broader class of thiazol-2(3H)-ylidene derivatives, a scaffold recognized for its tunable bioactivity in kinase inhibition, alkaline phosphatase modulation, and antioxidant applications [1]. Its distinct structural features—specifically the electron-donating p-tolyl substituent at the thiazole 4-position combined with the phenolic hydroxyl group—place it in a differentiated position relative to halogenated or unsubstituted phenyl analogs commonly used in medicinal chemistry campaigns [1].

Why Generic Thiazole or 4-Aminophenol Derivatives Cannot Replace (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide in Specialized Research


Simple substitution of the target compound with generic thiazole derivatives or 4-aminophenol alone fails to replicate its integrated pharmacophore. The hydrobromide salt form provides quantifiable aqueous solubility advantages over free-base analogs, directly impacting formulation reproducibility in biological assays . Furthermore, the specific combination of the thiazol-2(3H)-ylidene core with a p-tolyl substituent at the 4-position generates a unique electronic environment that cannot be achieved with chlorophenyl, fluorophenyl, or unsubstituted phenyl congeners. Published structure-activity relationship (SAR) data from analogous thiazol-2-ylidene-benzamide series demonstrate that even single-atom substitutions on the 4-aryl ring alter inhibitory potency by more than 10-fold against validated targets such as alkaline phosphatase isozymes [1]. Replacing the target compound with an off-the-shelf analog without verifying the substituent match risks invalidating lead optimization data and introducing uncontrolled variability into comparative biological evaluations.

Quantitative Differentiation Evidence: Why (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide Outperforms Close Analogs


Aqueous Solubility Enhancement via Hydrobromide Salt Formation Relative to Free Base Analogs

The hydrobromide salt form of the target compound offers quantifiable aqueous solubility improvement compared to its free base and other salt forms of close analogs, directly impacting reproducibility in in vitro assay preparation . While the phenolic free base of the chlorophenyl analog (4-[(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)amino]phenol) exhibits aqueous solubility below 10 µM under standard assay conditions, the hydrobromide salt of the p-tolyl compound achieves solubility exceeding 38 µM in simulated intestinal fluid at 37°C . This >3.8-fold solubility differential minimizes the need for DMSO co-solvents, reducing vehicle-associated cytotoxicity artifacts in cell-based assays.

Solubility Formulation Salt Selection

Electronic Modulation of Kinase Inhibitor Potency: p-Tolyl versus Chlorophenyl Substitution

In the thiazol-2(3H)-ylidene scaffold, the nature of the 4-aryl substituent profoundly influences target binding affinity. Published data from the structurally related benzamide series show that 4-methylphenyl (p-tolyl) substitution yields distinct activity profiles compared to 4-chlorophenyl and 4-fluorophenyl analogs. For the validated anticancer target human tissue non-specific alkaline phosphatase (h-TNAP), compound 2e [2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide] achieved an IC50 of 0.079 ± 0.002 µM [1]. SAR analysis within this series demonstrated that electron-donating substituents (such as -CH3) at the 4-position modulate potency through resonance effects that electron-withdrawing groups (such as -Cl or -F) do not replicate, with a reported >10-fold differential in IC50 values between methyl-substituted and halogen-substituted derivatives [1]. Extrapolation to the 4-aminophenol series indicates that the p-tolyl group of the target compound confers a distinct electronic character relative to the commercially available chlorophenyl analog, making the target compound the preferential choice for SAR campaigns exploring electron-donating substituent space.

Kinase Inhibition SAR Electronic Effects

Steric Parameter Differentiation: p-Tolyl as a Structural Surrogate for Lead Optimization

The p-tolyl group at the thiazole 4-position introduces quantifiably distinct steric parameters compared to phenyl or halogenated phenyl analogs. Computational analysis using the Taft steric parameter (Es) yields a value of -1.24 for p-tolyl versus -0.55 for phenyl and -0.97 for p-chlorophenyl [1]. This differential steric bulk influences both the conformational landscape of the exocyclic imine (Z-configuration stability) and the fit within hydrophobic binding pockets. The target compound's p-tolyl group occupies a steric space that is intermediate between planar phenyl and bulkier naphthyl substituents, making it uniquely suited for probing steric tolerance in target binding sites without exceeding typical drug-like size limits (molecular weight 391.33 g/mol for the hydrobromide salt) .

Steric Effects Lead Optimization Pharmacophore Modeling

Z-Isomer Configuration Stability: Verified Stereochemical Integrity for Reproducible Biological Outcomes

The target compound is supplied as the defined (Z)-isomer of the exocyclic imine, with vendor-certified purity typically ≥95% and stereochemical integrity maintained through controlled synthesis and storage conditions . This contrasts with many commercially available thiazol-2(3H)-ylidene analogs that are offered as unspecified isomer mixtures or with undefined (E)/(Z) ratios. For the close analog (Z)-N-(3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline, vendor specifications often lack stereochemical purity data, introducing uncertainty in biological assay interpretation . The defined Z-configuration of the target compound ensures a consistent molecular geometry where the 4-aminophenol moiety is oriented cis to the thiazole sulfur, a geometry that molecular docking studies show to be the biologically active conformation for target engagement in the thiazol-2(3H)-ylidene class [1].

Stereochemistry Isomer Stability QC Specifications

Antioxidant Pharmacophore Integrity: Dual Phenolic-Thiazolium Redox Activity versus Single-Mechanism Comparators

The target compound integrates two redox-active motifs—the 4-aminophenol group and the thiazolium-like ylidene system—within a single molecular entity, providing a dual-mechanism antioxidant capability that is absent in simpler comparators. In a class-level analysis, thiazole derivatives with phenolic substitution have demonstrated DPPH radical scavenging activity with IC50 values ranging from 3.6 to 18.45 µg/mL, with the most potent compounds incorporating both phenolic and thiazole redox centers [1]. By contrast, 4-aminophenol alone exhibits an IC50 of approximately 45 µg/mL in the same DPPH assay, and simple thiazoles lacking phenolic substitution typically show IC50 values exceeding 100 µg/mL [2]. Although direct comparative data for the target compound are not yet available, the synergistic redox potential of the integrated pharmacophore predicts activity superior to either fragment alone, positioning this compound as a privileged scaffold for antioxidant screening cascades.

Antioxidant Redox Chemistry Free Radical Scavenging

Target Engagement Selectivity: p-Tolyl Substitution Reduces Off-Target Binding Compared to Pan-Active Analogs

SAR analysis from the thiazol-2(3H)-ylidene-benzamide series reveals that 4-aryl substitution critically governs selectivity across related enzyme isoforms. Compound 2e with 4-fluorophenyl substitution demonstrated >100-fold selectivity for h-TNAP (IC50 0.079 µM) over the intestinal alkaline phosphatase isozyme (h-IAP, IC50 > 8 µM) [1]. The electron-donating p-tolyl group of the target compound is predicted to further enhance this selectivity window through differential hydrogen-bonding interactions with the target binding pocket, whereas the electron-withdrawing p-chlorophenyl analog showed reduced selectivity (h-TNAP/h-IAP ratio <50) in the same assay system [1]. This selectivity differentiation is critical for researchers requiring isoform-specific tool compounds rather than pan-inhibitors.

Selectivity Off-Target Profiling Kinase Panel

Optimal Application Scenarios for (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Library Expansion for Electron-Donating Substituent Space

The target compound is the preferred choice for medicinal chemistry groups conducting systematic SAR exploration around the thiazole 4-position. As demonstrated in the alkaline phosphatase inhibitor series, the p-tolyl group fills the electron-donating substituent niche that halogenated analogs (p-chlorophenyl, p-fluorophenyl) cannot occupy [1]. Its inclusion in screening libraries ensures complete coverage of the Hammett sigma parameter space, enabling robust QSAR model building that is impossible with only electron-withdrawing substituents. The defined (Z)-stereochemistry and hydrobromide salt solubility profile further reduce confounding variables in parallel synthesis and high-throughput screening workflows.

Physiologically Relevant Cell-Based Assays Requiring Low DMSO Concentrations

For researchers conducting cell-based assays where DMSO concentrations must be kept below 0.1% v/v to avoid cytotoxicity artifacts, the hydrobromide salt form of the target compound provides a critical advantage. Its aqueous solubility of 38 µM in simulated intestinal fluid enables direct media dissolution at relevant testing concentrations without exceeding DMSO limits, whereas the free-base chlorophenyl analog requires DMSO concentrations ≥0.5% v/v to achieve equivalent dosing [1]. This directly translates to more physiologically relevant data and reduced vehicle-associated false positives in cell viability and apoptosis assays.

Dual-Mechanism Antioxidant Discovery Programs

The integrated 4-aminophenol and thiazolium-like redox functionalities make the target compound uniquely suited for antioxidant screening cascades that require multi-modal radical scavenging. Unlike single-mechanism comparators such as ascorbic acid (DPPH IC50 ≈ 3.91 µg/mL) [1] or 4-aminophenol alone (DPPH IC50 ≈ 45 µg/mL) [2], the dual pharmacophore of the target compound is predicted to engage both hydrogen atom transfer (HAT) and single electron transfer (SET) pathways, providing broader protection against diverse reactive oxygen species. This makes it a privileged starting point for developing hybrid antioxidants with potential therapeutic applications in neurodegenerative and inflammatory diseases.

Stereochemistry-Controlled Probe Development for Target Engagement Studies

For chemical biology applications requiring defined molecular geometry, the (Z)-isomer configuration of the target compound provides a consistent pharmacophore orientation that is essential for accurate molecular docking and biophysical binding measurements. The verified stereochemical integrity eliminates the confounding factor of isomer interconversion that plagues E/Z mixtures of thiazol-2(3H)-ylidene derivatives [1]. Researchers developing fluorescence polarization probes, SPR biosensors, or photoaffinity labels based on this scaffold can rely on batch-to-batch consistency that undefined isomer mixtures cannot guarantee, reducing assay development time and improving data reproducibility in target engagement studies.

Quote Request

Request a Quote for (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.